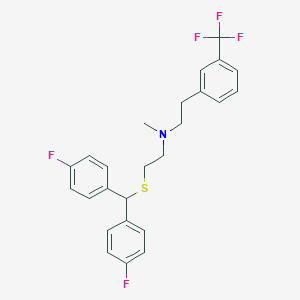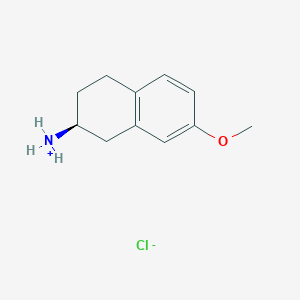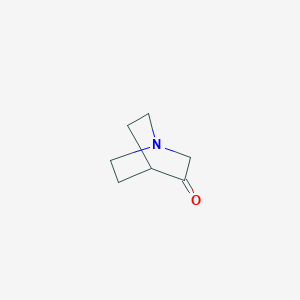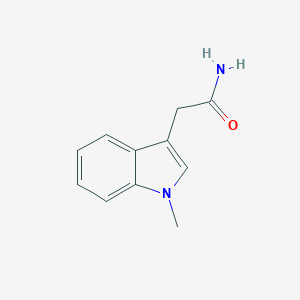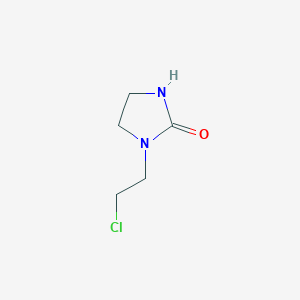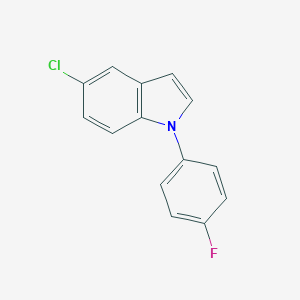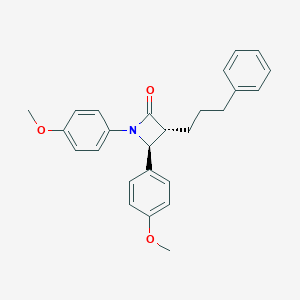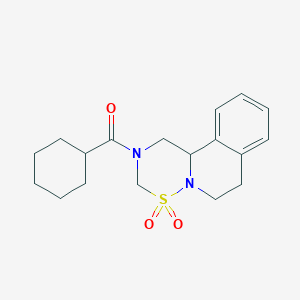
Tizanox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tizanox, also known as tizanidine, is a muscle relaxant drug that is used to treat spasticity, a condition characterized by muscle stiffness and involuntary muscle contractions. Tizanox is commonly prescribed for patients with multiple sclerosis, spinal cord injuries, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Tizanox has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that Tizanox can reduce muscle tone and spasticity in patients with multiple sclerosis, spinal cord injuries, and cerebral palsy. Tizanox has also been investigated for its potential to treat chronic pain, migraine headaches, and other conditions that involve muscle spasms.
Wirkmechanismus
Tizanox works by binding to alpha-2 adrenergic receptors in the central nervous system, which leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. This results in a decrease in muscle tone and spasticity. Tizanox also has some analgesic properties, which may contribute to its effectiveness in treating chronic pain.
Biochemische Und Physiologische Effekte
Tizanox has a number of biochemical and physiological effects on the body. It can cause a decrease in blood pressure and heart rate, which may be beneficial for patients with hypertension or other cardiovascular conditions. Tizanox can also cause sedation and drowsiness, which may be a side effect in some patients. Additionally, Tizanox can cause dry mouth, dizziness, and weakness.
Vorteile Und Einschränkungen Für Laborexperimente
Tizanox has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to administer and can be used in a variety of animal models. Tizanox can also be used in combination with other drugs to investigate potential synergistic effects. However, one limitation is that Tizanox can have variable effects depending on the animal model and experimental conditions. Additionally, Tizanox can have some side effects that may confound experimental results.
Zukünftige Richtungen
There are a number of future directions for research on Tizanox. One area of interest is investigating the potential of Tizanox for treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is investigating the potential of Tizanox for treating chronic pain and other conditions that involve muscle spasms. Additionally, there is interest in developing new formulations of Tizanox that may improve its efficacy and reduce side effects.
Synthesemethoden
Tizanox is synthesized by a multi-step process that involves the reaction of 4-chlorobenzhydrol with 2,3-dimethylsuccinic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with thionyl chloride to form the final product, Tizanox hydrochloride. The synthesis of Tizanox hydrochloride is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Eigenschaften
CAS-Nummer |
147687-38-5 |
|---|---|
Produktname |
Tizanox |
Molekularformel |
C18H24N2O3S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
cyclohexyl-(4,4-dioxo-3,6,7,11b-tetrahydro-1H-[1,2,5]thiadiazino[3,2-a]isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C18H24N2O3S/c21-18(15-7-2-1-3-8-15)19-12-17-16-9-5-4-6-14(16)10-11-20(17)24(22,23)13-19/h4-6,9,15,17H,1-3,7-8,10-13H2 |
InChI-Schlüssel |
YBCHDBKDRBCGTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3S(=O)(=O)C2 |
Kanonische SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3S(=O)(=O)C2 |
Synonyme |
2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-2H-1,2,5-thiadiazino(3,2-a)isoquinoline-4,4-dioxide G-1587 thysanox tizanox |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




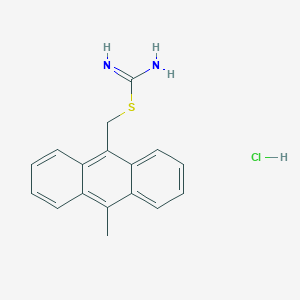
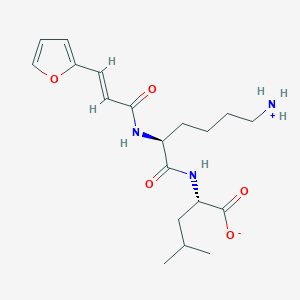
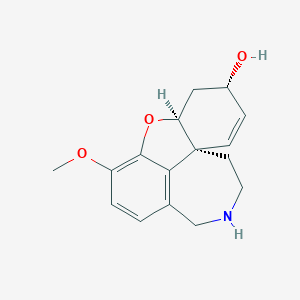
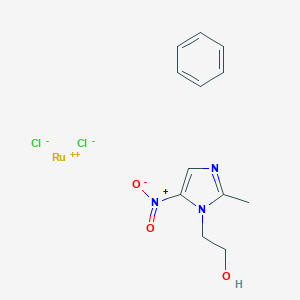
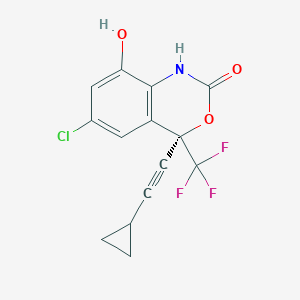
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)
